molecular formula C15H20N2O4 B11838543 6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Cat. No.: B11838543
M. Wt: 292.33 g/mol
InChI Key: USWIRHFZNSLPGZ-UHFFFAOYSA-N
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Description

6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a compound that belongs to the class of tert-butyloxycarbonyl-protected amino acids. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The tert-butyloxycarbonyl (Boc) group serves as a protective group for the amino function, preventing unwanted reactions during synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically involves the protection of the amino group with a tert-butyloxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .

Chemical Reactions Analysis

Types of Reactions

6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthetic processes. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions. The compound interacts with molecular targets through hydrogen bonding and electrostatic interactions, facilitating the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

  • 6-((tert-Butoxycarbonyl)amino)hexanoic acid
  • 6-((tert-Butoxycarbonyl)amino)caproic acid
  • N-(tert-Butoxycarbonyl)-6-aminohexanoic acid

Uniqueness

6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is unique due to its tetrahydroquinoline structure, which imparts distinct chemical properties compared to other Boc-protected amino acids. This structure allows for specific interactions in synthetic processes, making it a valuable compound in organic synthesis .

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

InChI

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)16-10-5-7-11-9(8-10)4-6-12(17-11)13(18)19/h5,7-8,12,17H,4,6H2,1-3H3,(H,16,20)(H,18,19)

InChI Key

USWIRHFZNSLPGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NC(CC2)C(=O)O

Origin of Product

United States

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